[2,6-Dimethoxy-4-(morpholine-4-carbothioyl)phenyl] 2-chloro-4-nitrobenzoate
Overview
Description
[2,6-Dimethoxy-4-(morpholine-4-carbothioyl)phenyl] 2-chloro-4-nitrobenzoate is a complex organic compound with a molecular formula of C20H19ClN2O7S . This compound is characterized by its unique structure, which includes a morpholine ring, a carbothioyl group, and a nitrobenzoate moiety. It is used in various scientific research applications due to its diverse chemical properties.
Preparation Methods
The synthesis of [2,6-Dimethoxy-4-(morpholine-4-carbothioyl)phenyl] 2-chloro-4-nitrobenzoate involves multiple steps. One common method includes the reaction of 2,6-dimethoxyphenol with morpholine-4-carbothioyl chloride to form the intermediate compound. This intermediate is then reacted with 2-chloro-4-nitrobenzoyl chloride under controlled conditions to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
[2,6-Dimethoxy-4-(morpholine-4-carbothioyl)phenyl] 2-chloro-4-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group, using reagents like hydrogen gas in the presence of a catalyst.
Scientific Research Applications
This compound finds applications in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, owing to its diverse reactivity.
Mechanism of Action
The mechanism of action of [2,6-Dimethoxy-4-(morpholine-4-carbothioyl)phenyl] 2-chloro-4-nitrobenzoate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their function. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Compared to similar compounds, [2,6-Dimethoxy-4-(morpholine-4-carbothioyl)phenyl] 2-chloro-4-nitrobenzoate stands out due to its unique combination of functional groups. Similar compounds include:
2,6-Dimethoxy-4-(morpholine-4-carbothioyl)phenyl 4-fluorobenzoate: This compound has a fluorine atom instead of a chlorine atom, which can lead to different reactivity and applications.
2,6-Dimethoxy-4-(morpholin-4-ylcarbothioyl)phenyl 4-chloro-2-nitrobenzoate: This compound has a similar structure but may differ in its specific reactivity and applications.
Properties
IUPAC Name |
[2,6-dimethoxy-4-(morpholine-4-carbothioyl)phenyl] 2-chloro-4-nitrobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O7S/c1-27-16-9-12(19(31)22-5-7-29-8-6-22)10-17(28-2)18(16)30-20(24)14-4-3-13(23(25)26)11-15(14)21/h3-4,9-11H,5-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQAPHSDTVPLYSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)OC)C(=S)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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